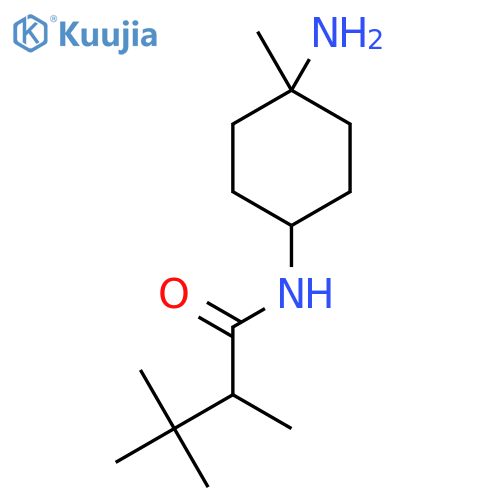Cas no 2137995-20-9 (Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-)

2137995-20-9 structure
商品名:Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-
CAS番号:2137995-20-9
MF:C14H28N2O
メガワット:240.384923934937
CID:5299243
Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- 化学的及び物理的性質
名前と識別子
-
- N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
- Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-
-
- インチ: 1S/C14H28N2O/c1-10(13(2,3)4)12(17)16-11-6-8-14(5,15)9-7-11/h10-11H,6-9,15H2,1-5H3,(H,16,17)
- InChIKey: CNRSYGGDJHXZIF-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C(C)(C)C)NC1CCC(C)(CC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 272
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764112-2.5g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-764112-0.05g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-764112-0.5g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-764112-1.0g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-764112-0.25g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-764112-10.0g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
| Enamine | EN300-764112-0.1g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-764112-5.0g |
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide |
2137995-20-9 | 95% | 5.0g |
$3065.0 | 2024-05-22 |
Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
2137995-20-9 (Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-) 関連製品
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
